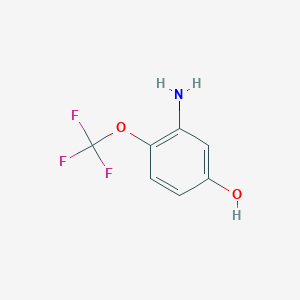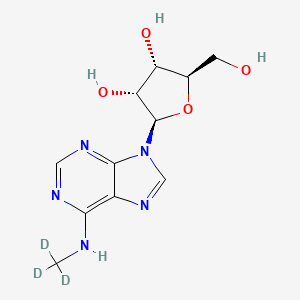
n6-Methyladenosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Methyladenosine-d3 is a modified nucleoside that plays a significant role in the regulation of gene expression. It is a deuterated form of N6-methyladenosine, where three hydrogen atoms are replaced by deuterium. This compound is widely studied for its involvement in various biological processes, including RNA metabolism, translation, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-d3 typically involves the methylation of adenosine at the N6 position. This can be achieved through the use of methyltransferase enzymes or chemical methylation methods. The reaction conditions often include the use of methyl donors such as S-adenosylmethionine in enzymatic reactions or methyl iodide in chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic methylation or advanced chemical synthesis techniques to achieve the desired deuterated product .
化学反应分析
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N6-formyladenosine, while reduction can yield N6-methyladenine .
科学研究应用
N6-Methyladenosine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on nucleosides.
Biology: Plays a crucial role in the regulation of RNA metabolism, including splicing, translation, and stability.
Medicine: Investigated for its potential role in cancer therapy, as it affects the expression of oncogenes and tumor suppressor genes.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
作用机制
N6-Methyladenosine-d3 exerts its effects through the methylation of adenosine residues in RNAThe molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
相似化合物的比较
Similar Compounds
N1-Methyladenosine: Another methylated nucleoside with distinct biological functions.
N3-Methyladenosine: Known for its role in DNA repair mechanisms.
N7-Methyladenosine: Involved in the regulation of gene expression and RNA stability.
Uniqueness
N6-Methyladenosine-d3 is unique due to its specific methylation at the N6 position, which significantly impacts RNA metabolism and gene expression. Its deuterated form provides additional stability and is useful in various research applications .
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI 键 |
VQAYFKKCNSOZKM-YZLHILBGSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


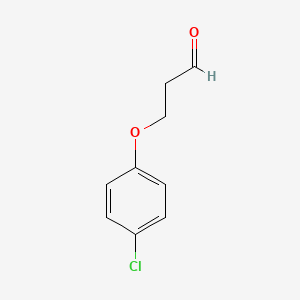
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
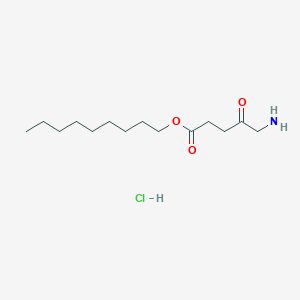
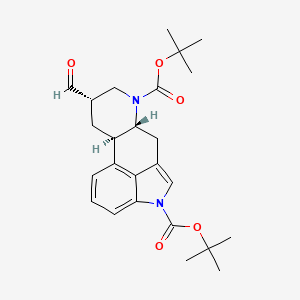
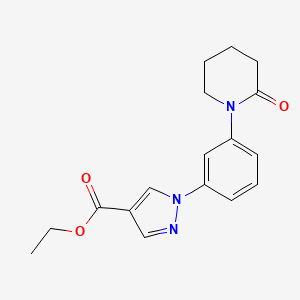
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
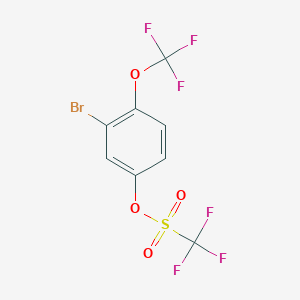
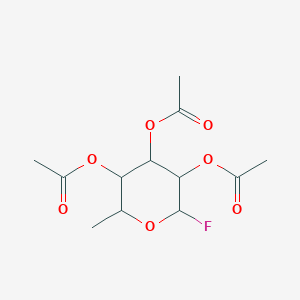
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
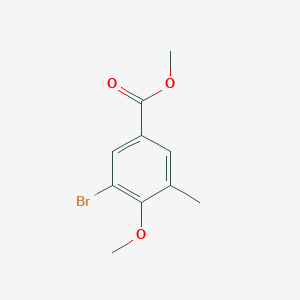
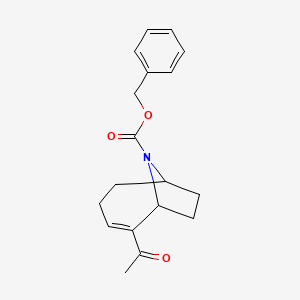
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
